7-ethyl-1-(4-methoxybenzyl)-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
7-ethyl-1-(4-methoxybenzyl)-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups such as ethyl, methoxybenzyl, methyl, and trimethylpyrazolyl groups
Scientific Research Applications
7-ethyl-1-(4-methoxybenzyl)-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethyl-1-(4-methoxybenzyl)-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Purine Core: Starting from a suitable purine precursor, such as 6-chloropurine, the core structure is constructed through nucleophilic substitution reactions.
Introduction of Substituents: The ethyl, methoxybenzyl, methyl, and trimethylpyrazolyl groups are introduced through various reactions, including alkylation, acylation, and condensation reactions.
Final Assembly: The final compound is assembled through a series of coupling reactions, often under controlled conditions such as specific temperatures, pH levels, and the use of catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:
Scaling Up Reactions: Adapting laboratory-scale reactions to industrial-scale processes.
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and reaction time.
Purification Techniques: Employing methods like crystallization, chromatography, and recrystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
7-ethyl-1-(4-methoxybenzyl)-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The functional groups on the purine core can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Catalysts: Transition metal catalysts like palladium (Pd) or platinum (Pt) for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Mechanism of Action
The mechanism of action of 7-ethyl-1-(4-methoxybenzyl)-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, leading to modulation of signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theophylline: Another purine derivative used as a bronchodilator.
Adenosine: A naturally occurring purine nucleoside involved in energy transfer.
Uniqueness
7-ethyl-1-(4-methoxybenzyl)-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitutions, which confer distinct chemical properties and potential applications. Unlike caffeine or theophylline, this compound may exhibit different biological activities and chemical reactivity, making it valuable for specialized research and industrial applications.
Properties
IUPAC Name |
7-ethyl-1-[(4-methoxyphenyl)methyl]-3-methyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O3/c1-7-26-18-19(23-21(26)28-15(4)13(2)14(3)24-28)25(5)22(30)27(20(18)29)12-16-8-10-17(31-6)11-9-16/h8-11H,7,12H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCRGSVNBWRNNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1N3C(=C(C(=N3)C)C)C)N(C(=O)N(C2=O)CC4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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